molecular formula C17H20ClN3O B2926579 2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone CAS No. 2034512-47-3

2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone

Cat. No.: B2926579
CAS No.: 2034512-47-3
M. Wt: 317.82
InChI Key: OWYPIROHYRHWHE-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Conformational Analysis

  • The compound exhibits significant interaction with the CB1 cannabinoid receptor, with studies focusing on its conformations and binding characteristics. For example, it has distinct conformations like Tg, Ts, Cg, and Cs, impacting its interaction with the CB1 receptor (Shim et al., 2002).

Synthesis and Application in Heterocyclic Chemistry

  • The compound is utilized in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating its versatility in organic synthesis (Latif et al., 2003).

Anticancer and Antimicrobial Potential

  • Research indicates the compound's role in synthesizing novel biologically potent heterocyclic compounds with promising anticancer and antimicrobial activities (Katariya et al., 2021).

Receptor Binding and Pharmacological Studies

  • Studies reveal its importance in understanding binding relationships with human dopamine receptors, aiding in the development of new pharmacological agents (Rowley et al., 1997).

Radiotracer Development for PET Imaging

  • It has been synthesized as a potential imaging agent for CB1 receptors using PET, highlighting its application in neuroimaging (Kumar et al., 2004).

Molecular Docking and Antimicrobial Activities

  • The compound forms the basis for synthesizing pyrazoline derivatives with significant antimicrobial and anticancer properties, as shown by molecular docking studies (Hafez et al., 2016).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-20-12-14(11-19-20)16-8-4-5-9-21(16)17(22)10-13-6-2-3-7-15(13)18/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYPIROHYRHWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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